molecular formula C10H13NO2 B14834687 3-Hydroxy-N,N,5-trimethylbenzamide

3-Hydroxy-N,N,5-trimethylbenzamide

Cat. No.: B14834687
M. Wt: 179.22 g/mol
InChI Key: QAAWHICISUMSQU-UHFFFAOYSA-N
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Description

3-Hydroxy-N,N,5-trimethylbenzamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.218 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) attached to the benzene ring, along with three methyl groups and an amide functional group. It is a white, crystalline solid with a melting point of 120-122°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N,N,5-trimethylbenzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and rapid pathway provides a high yield and is eco-friendly. The reaction is performed at mild conditions, making it suitable for various industrial applications.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves the use of solid acid catalysts. These catalysts are prepared via a two-step procedure and are reusable, which enhances the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N,5-trimethylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-Hydroxy-N,N,5-trimethylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,N,5-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-N,N,5-trimethylbenzamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-hydroxy-N,N,5-trimethylbenzamide

InChI

InChI=1S/C10H13NO2/c1-7-4-8(6-9(12)5-7)10(13)11(2)3/h4-6,12H,1-3H3

InChI Key

QAAWHICISUMSQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)C(=O)N(C)C

Origin of Product

United States

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